molecular formula C23H27N7 B14940196 N~6~-[2-(diethylamino)ethyl]-N~4~,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

N~6~-[2-(diethylamino)ethyl]-N~4~,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B14940196
M. Wt: 401.5 g/mol
InChI Key: GUIPDPBVUVYEJY-UHFFFAOYSA-N
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Description

N⁶-[2-(Diethylamino)ethyl]-N⁴,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine (hereafter referred to as the target compound) is a pyrazolo[3,4-d]pyrimidine derivative characterized by a diethylaminoethyl substituent at the N⁶ position and phenyl groups at the N⁴ and N¹ positions. Its molecular formula is C₂₄H₂₉N₇, with a molecular weight of 415.54 g/mol (). The compound’s structure combines a pyrazolo[3,4-d]pyrimidine core with flexible amine side chains, which are critical for modulating biological interactions, particularly in kinase inhibition or receptor antagonism.

Properties

Molecular Formula

C23H27N7

Molecular Weight

401.5 g/mol

IUPAC Name

6-N-[2-(diethylamino)ethyl]-4-N,1-diphenylpyrazolo[3,4-d]pyrimidine-4,6-diamine

InChI

InChI=1S/C23H27N7/c1-3-29(4-2)16-15-24-23-27-21(26-18-11-7-5-8-12-18)20-17-25-30(22(20)28-23)19-13-9-6-10-14-19/h5-14,17H,3-4,15-16H2,1-2H3,(H2,24,26,27,28)

InChI Key

GUIPDPBVUVYEJY-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N6-[2-(DIETHYLAMINO)ETHYL]-N1,4-DIPHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE typically involves the condensation of appropriate pyrazole and pyrimidine derivatives under controlled conditions. The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as acids or bases to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs while maintaining stringent quality control standards .

Chemical Reactions Analysis

Types of Reactions

N6-[2-(DIETHYLAMINO)ETHYL]-N1,4-DIPHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired product and may include specific temperatures, pressures, and solvent systems .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Mechanism of Action

The mechanism of action of N6-[2-(DIETHYLAMINO)ETHYL]-N1,4-DIPHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to the modulation of cellular processes such as proliferation, apoptosis, and signal transduction . The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

N⁶-(2-Dimethylaminoethyl)-N⁴-(3,4-dimethylphenyl)-1-phenyl derivative

  • Molecular Formula : C₂₃H₂₇N₇
  • Molecular Weight : 401.51 g/mol
  • Key Features: Replaces the diethylamino group with a dimethylaminoethyl chain and introduces a 3,4-dimethylphenyl group at N⁴.
  • Biological Relevance : Acts as a potent PRMT5 inhibitor (IC₅₀ = 0.8 μM) with antitumor activity .

N⁶,N⁶-Diethyl-N⁴-(4-ethoxyphenyl)-1-phenyl derivative

  • Molecular Formula : C₂₃H₂₆N₆O
  • Molecular Weight : 402.50 g/mol
  • Key Features : Ethoxy group at N⁴-phenyl enhances electron-donating properties.
  • Synthetic Yield : 46–85% via pyridine-mediated condensation ().
  • Comparison : The ethoxy group may improve solubility but reduce target affinity compared to the target compound’s unsubstituted phenyl.

Substituent Effects on Activity and Physicochemical Properties

Compound Name N⁶ Substituent N⁴ Substituent Molecular Weight (g/mol) Bioactivity/Solubility Reference
Target Compound 2-(Diethylamino)ethyl Phenyl 415.54 Anticancer (IC₅₀: pending)
N⁶-(3-Methoxypropyl) analogue 3-Methoxypropyl 3,4-Dimethylphenyl 400.53 Moderate solubility (0.5 μg/mL)
N⁶,N⁶-Dipropyl analogue Dipropyl 4-Methylphenyl 400.53 High synthetic yield (61 mg)
N⁶-[2-(Dimethylamino)ethyl] PRMT5 inhibitor 2-(Dimethylamino)ethyl 3,4-Dimethylphenyl 401.51 PRMT5 inhibition (IC₅₀ = 0.8 μM)

Key Observations :

  • Diethylaminoethyl vs.
  • Solubility Trends : The 3-methoxypropyl analogue () exhibits moderate aqueous solubility (0.5 μg/mL), while the target compound’s solubility remains uncharacterized but is likely lower due to its larger hydrophobic substituents.

Anticancer Activity

  • N⁴-Ethyl-N⁶,1-diphenyl derivative (7a) : Demonstrated 85% yield and significant cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 2.1 μM) ().
  • Target Compound : Anticancer activity is inferred from structural similarity but requires explicit validation.

Enzyme Inhibition

  • PRMT5 Inhibitor (): The dimethylaminoethyl analogue’s IC₅₀ of 0.8 μM highlights the importance of tertiary amine positioning for enzymatic interaction.

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